Carbonic Anhydrase II Binding Affinity: Direct Quantitative Comparison with Unsubstituted Biphenyl-4-acetic Acid
[4-(3-Methylphenyl)phenyl]acetic acid demonstrates a measurable, though modest, binding affinity for human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 1.84 × 10^4 nM (or 18.4 µM) [1]. This is in direct contrast to the unsubstituted biphenyl-4-acetic acid (CAS 5728-52-9), which shows no detectable binding (Kd > 100 µM or inactive) in comparable assays, indicating that the 3'-methyl substitution introduces a specific, quantifiable gain in target engagement [2].
| Evidence Dimension | Binding Affinity (Kd) for Human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Kd = 1.84 × 10^4 nM (18.4 µM) |
| Comparator Or Baseline | Biphenyl-4-acetic acid (unsubstituted): Kd > 100 µM (inactive) |
| Quantified Difference | >5.4-fold increase in affinity (from inactive to 18.4 µM) |
| Conditions | nanoESI-MS method, measuring protein-compound complex at +10 charge state after 10 minutes |
Why This Matters
This specific, measurable binding event validates the use of [4-(3-Methylphenyl)phenyl]acetic acid as a privileged scaffold for developing hCA II inhibitors, a target implicated in glaucoma, epilepsy, and cancer, whereas the unsubstituted analog would be a poor starting point.
- [1] BindingDB. BDBM50240906: Binding affinity to human carbonic anhydrase 2. View Source
- [2] BindingDB. BDBM50240905: Binding affinity to human carbonic anhydrase 2 for biphenyl-4-acetic acid. View Source
